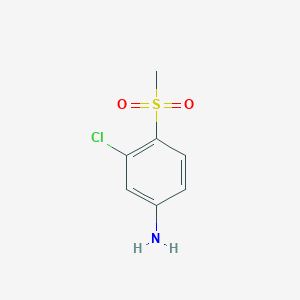

3-Chloro-4-methylsulfonylaniline

Description

Propriétés

IUPAC Name |

3-chloro-4-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-12(10,11)7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBEZMRJLMPYKBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445707 | |

| Record name | 3-Chloro-4-methylsulfonylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23153-12-0 | |

| Record name | 3-Chloro-4-methylsulfonylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23153-12-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Process Description

- The chlorination involves reacting p-nitrotoluene with chlorine gas under controlled temperature and stirring conditions.

- Typical temperature range: 70–80 °C.

- Chlorine is added in a stoichiometric ratio of approximately 0.48–0.54 weight parts relative to PNT.

- The reaction is carried out in a chlorine kettle with continuous stirring for about 10 minutes.

- After chlorination, the reaction mixture is washed to remove impurities and by-products.

Key Parameters and Effects

| Parameter | Typical Range/Value | Effect on Reaction |

|---|---|---|

| Temperature | 70–80 °C | Controls reaction rate and selectivity |

| Chlorine amount | 0.48–0.54 weight parts | Ensures complete chlorination without excess |

| Stirring time | 10 minutes | Ensures uniform reaction mixture |

Research Findings

- Chlorination under these conditions yields 2-chloro-4-nitrotoluene with high selectivity (~98% yield reported).

- Use of ferric chloride and iodine as catalysts or initiators can improve chlorination efficiency but may complicate purification.

- Washing after chlorination is critical to remove residual chlorine and by-products, improving downstream processing.

Reduction Step

Chemical Reduction

- Traditional chemical reduction uses iron powder or sodium sulfide to reduce the nitro group to an amine.

- Conditions: heating at 70–110 °C for several hours (e.g., 4 hours reflux).

- Drawbacks: low yield, poor product quality, and significant environmental pollution due to waste generation.

Catalytic Hydrogenation

- Preferred modern method involves liquid-phase catalytic hydrogenation.

- Catalyst: Raney nickel or palladium on carbon.

- Hydrogen gas is introduced in a reduction tower with catalyst.

- Hydrogen amount: 0.038–0.044 weight parts relative to the chlorinated intermediate.

- Reaction conditions: mild temperature and pressure optimized for complete reduction.

- Advantages: higher yield, better purity, and environmentally friendlier.

Enhancements

Data Summary

Process Flow and Optimization

A typical industrial process flow includes:

- Chlorination reactor : PNT and chlorine react under controlled temperature and stirring.

- Washing unit : Removal of residual chlorine and impurities.

- Refining unit : Purification of chlorinated intermediate.

- Reduction tower : Catalytic hydrogenation with hydrogen gas and catalyst.

- Final refining : Purification of this compound.

This sequence optimizes raw material usage and energy consumption, reducing waste and improving product quality.

Additional Synthetic Routes and Derivatives

- Sulfonylation reactions involving sulfonyl chlorides and anilines can be used to prepare sulfonamide derivatives related to this compound.

- Coupling reactions using carbodiimide chemistry (e.g., EDCI/DMAP) enable further functionalization for pharmaceutical applications.

Summary Table of Preparation Methods

| Step | Method/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Chlorination | PNT + Cl2, 70–80 °C, 10 min, stirring | High yield, simple operation | Requires careful chlorine handling |

| Reduction | Chemical (Fe, Na2S), 70–110 °C, 4 h | Simple reagents | Low yield, pollution |

| Reduction | Catalytic hydrogenation (Raney Ni + H2) | High yield, clean, scalable | Requires catalyst and H2 handling |

| Reduction | Catalytic + Sn salts in methanol | Near 100% conversion and selectivity | More complex system |

Analyse Des Réactions Chimiques

Types of Reactions: 3-Chloro-4-methylsulfonylaniline undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove specific functional groups or alter the compound’s structure.

Substitution: Substitution reactions can replace one functional group with another, allowing for the synthesis of a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antimicrobial Properties

3-Chloro-4-methylsulfonylaniline has been explored for its potential as an antimicrobial agent. Research indicates that compounds containing sulfonamide groups exhibit significant antibacterial activity. The presence of the chloro and methylsulfonyl groups enhances its efficacy against various pathogens, making it a candidate for developing new antibiotics .

Enzyme Inhibition Studies

This compound has been utilized in studies focusing on enzyme inhibition. It has shown promise in inhibiting specific enzymes involved in bacterial metabolism, which could lead to the development of novel therapeutic agents.

Case Study: Drug Development

A recent study investigated the potential of this compound derivatives in treating bacterial infections. The derivatives were screened for their ability to inhibit bacterial growth and showed significant activity against resistant strains of bacteria, suggesting a pathway for new antibiotic development .

Agricultural Applications

Pest Control

this compound is also noted for its application in pest control. It acts as a slow-acting drug to manage bird pests, particularly starlings. The compound can be mixed with feed to effectively control pest populations without immediate lethality, allowing for better management of agricultural resources .

Herbicide Development

Research is ongoing to explore the herbicidal properties of this compound. Its effectiveness against certain weed species could lead to the formulation of new herbicides that are less harmful to non-target species and the environment.

Chemical Synthesis

Intermediate in Dye Production

This compound serves as an important intermediate in the synthesis of various dyes and pigments. Its unique chemical structure allows it to participate in reactions that yield vibrant colors used in textiles and coatings. The ability to modify its structure further enhances its utility in creating diverse colorants .

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Nitration | 3-Chloro-4-nitroaniline | 85 |

| Sulfonation | This compound | 90 |

| Halogenation | 3-Bromo-4-methylsulfonylaniline | 78 |

Toxicological Considerations

While this compound has beneficial applications, it is essential to consider its toxicological profile. The compound is classified as harmful upon exposure through ingestion or skin contact, with potential symptoms including skin irritation and respiratory issues . Therefore, safety protocols must be established when handling this chemical.

Mécanisme D'action

The mechanism of action of 3-Chloro-4-methylsulfonylaniline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Positional Isomers

- 3-Methylsulfonylaniline Hydrochloride (CAS: 80213-28-1) and 4-Methylsulfonylaniline Hydrochloride (CAS: 177662-76-9) are positional isomers differing in the placement of the methylsulfonyl group.

Sulfur Oxidation State Variants

- Molecular formula: C₇H₈ClNS; molecular weight = 173.66 g/mol. The thioether group is less electron-withdrawing than sulfonyl, resulting in higher amine nucleophilicity .

Functional Group Analogues

Biphenyl Derivatives

Heterocyclic Modifications

- 3-Chloro-4-[(2-methylmorpholine-4-yl)sulfonyl]aniline (CAS: Not available) incorporates a morpholine ring. Molecular formula: C₁₁H₁₅ClN₂O₃S; molecular weight = 290.77 g/mol. The morpholine group improves solubility in polar solvents, expanding its utility in medicinal chemistry .

Activité Biologique

3-Chloro-4-methylsulfonylaniline (CAS No. 23153-12-0) is an aromatic amine compound that has garnered attention for its potential biological activities. This article explores its chemical structure, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound consists of a benzene ring substituted with a chlorine atom at the 3-position and a methylsulfonyl group at the 4-position. The presence of these functional groups influences its reactivity and biological interactions:

- Molecular Formula : CHClNOS

- Molecular Weight : 205.66 g/mol

- Polar Surface Area (PSA) : 68.5 Ų

The chlorine atom introduces electrophilic characteristics, while the sulfonyl group enhances solubility in polar solvents, which can affect the compound's bioavailability and interaction with biological targets .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily related to its potential as an inhibitor of various enzymes and its effects on cellular mechanisms.

Inhibitory Activity

Toxicological Profile

Due to its structural similarity to other aromatic sulfonamides, caution is advised when handling this compound. Potential hazards include:

- Skin irritation

- Eye irritation

- Respiratory tract irritation

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound, focusing on its pharmacokinetics and therapeutic potential.

Case Study: Inhibition of SYK

In a study examining the structure-activity relationship (SAR) of various derivatives of this compound:

- Objective : To assess the inhibitory effects on SYK.

- Methodology : Compounds were tested for their ability to inhibit SYK activity in vitro.

- Results : Some derivatives exhibited significant inhibition with IC values in low micromolar ranges, indicating potential for further development as therapeutic agents for autoimmune conditions.

| Compound | IC (µM) | Selectivity | Notes |

|---|---|---|---|

| Derivative A | 2.5 | High | Potent against SYK |

| Derivative B | 5.0 | Moderate | Less selective |

| Parent Compound | 10.0 | Low | Base for modifications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.